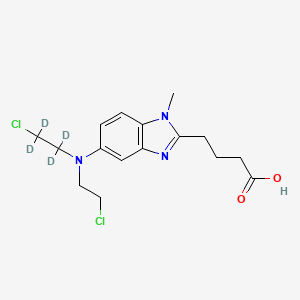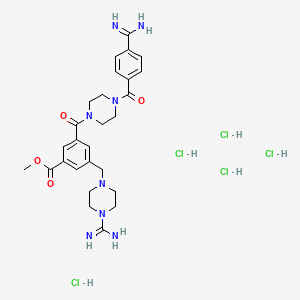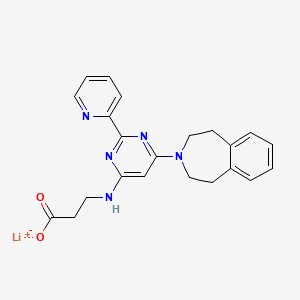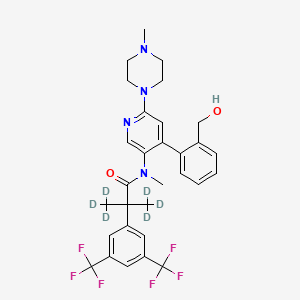
PFI-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PFI-3 is a potent and selective polybromo 1 and SMARCA4 inhibitor (Kd values are 48 and 89 nM respectively). PFI-3 also inhibits SMARCA2. PFI-3 displays 30-fold selectivity over other sub-family branches. PFI-3 accelerates FRAP recovery in cells at a concentration of 1 μM.
Wissenschaftliche Forschungsanwendungen
Stem Cell Maintenance and Differentiation PFI-3 is a potent inhibitor that targets the bromodomains of essential components of the BAF/PBAF complex. This compound has significant implications in stem cell research. Specifically, it affects the differentiation of Embryonic Stem Cells (ESC) and Trophoblast Stem Cells (TSC). PFI-3 has been shown to disrupt stem cell maintenance, leading to deprived stemness and deregulated lineage specification. In trophoblast stem cells, its application markedly enhances differentiation. This underlines a critical function of BAF bromodomains in stem cell maintenance and differentiation and introduces PFI-3 as a versatile chemical probe for studies on acetylation-dependent cellular processes controlled by BAF remodeling complexes (Fedorov et al., 2015).
Bromodomain Inhibition and Cellular Differentiation Further research into PFI-3 has identified it as a potent, acetyl-lysine-competitive, and cell-active inhibitor that binds to specific family VIII bromodomains while displaying significant selectivity across the bromodomain family. This high specificity is attributed to the novel bromodomain binding mode of its phenolic headgroup. This leads to the displacement of water molecules typically retained by most other bromodomain inhibitors. This attribute of PFI-3 has been leveraged in cellular differentiation assays, particularly in adipocyte and myoblast cell differentiation, showcasing its potential as a chemical probe for targeting specific bromodomains involved in various cellular processes (Gerstenberger et al., 2016).
Enhancing Chemotherapeutic Efficacy in Cancer Treatment PFI-3 has also been studied in the context of cancer treatment. Specifically, it has been evaluated for its potential in glioblastoma therapy. The study showed that PFI-3 binds effectively to bromodomains when expressed in glioblastoma cells. It notably enhances the antiproliferative and cell death-inducing effects of temozolomide in sensitive glioblastoma cells and overcomes the chemoresistance in highly resistant cells. Furthermore, PFI-3 has been observed to alter gene expression in glioblastoma cells and potentiates the anticancer effect of temozolomide in animal models, indicating its potential as a novel target in cancer treatment (Yang et al., 2021).
Eigenschaften
Produktname |
PFI-3 |
|---|---|
Molekularformel |
C19H19N3O2 |
Molekulargewicht |
321.37 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






